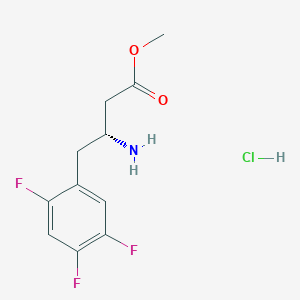

(R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride

Description

(R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride (CAS: 1374985-05-3) is a chiral intermediate critical in pharmaceutical synthesis, particularly for antidiabetic drugs like sitagliptin . Its molecular formula is C₁₁H₁₃ClF₃NO₂, with a molecular weight of 283.67 g/mol . The compound features:

- A methyl ester group for enhanced solubility and metabolic stability.

- A 2,4,5-trifluorophenyl moiety, contributing to lipophilicity and target binding.

- An (R)-configured amino group, essential for enantioselective interactions .

Produced under inert atmospheric conditions, it serves as a high-purity intermediate in active pharmaceutical ingredient (API) manufacturing .

Properties

IUPAC Name |

methyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2.ClH/c1-17-11(16)4-7(15)2-6-3-9(13)10(14)5-8(6)12;/h3,5,7H,2,4,15H2,1H3;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHUQANPVYGJKF-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CC1=CC(=C(C=C1F)F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](CC1=CC(=C(C=C1F)F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Asymmetric Reduction

Procedure :

-

Substrate : Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (18 ).

-

Reducing Agent : Borane-dimethyl sulfide (BH₃·DMS) or diisopinocampheylchloroborane (DIP-Cl).

-

Catalyst : (R)-Methyl CBS (Corey-Bakshi-Shibata) catalyst (5–10 mol%).

-

Solvent : Tetrahydrofuran (THF) or toluene.

-

Conditions : −20°C to 0°C for 4–6 hours.

Outcome :

-

Product : (R)-Methyl 3-hydroxy-4-(2,4,5-trifluorophenyl)butanoate (3 ) with >98% enantiomeric excess (ee).

Mechanistic Insight :

The CBS catalyst induces stereocontrol via a six-membered transition state, favoring the (R)-configuration through non-covalent interactions with the ketone carbonyl and trifluorophenyl group.

Conversion to Amine via Azide Intermediate

Steps :

-

Halogenation : Treat 3 with methanesulfonyl chloride (MsCl) or PCl₅ in CH₂Cl₂ to form (R)-methyl 3-halo-4-(2,4,5-trifluorophenyl)butanoate (4 ).

-

Azide Substitution : React 4 with NaN₃/LiN₃ in DMF or DMSO at 50–80°C for 12 hours.

-

Reduction : Hydrogenate (R)-methyl 3-azido intermediate using Pd/C or Ra-Ni in MeOH to yield (R)-methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate (20-R ).

Key Data :

| Step | Reagent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Halogenation | MsCl | 0–25 | 2 | 90 |

| Azide Substitution | NaN₃ | 50 | 12 | 85 |

| Reduction | H₂/Pd-C | 25 | 6 | 95 |

Chiral Resolution of Racemic β-Amino Ester

For racemic mixtures, resolution using chiral acids is a practical approach.

Mandelic Acid Resolution

Procedure :

-

Racemic Substrate : Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate (20 ).

-

Resolving Agent : (R)-Mandelic acid (1.1 equivalents) in isopropanol (iPrOH).

-

Conditions : Stir at 25–30°C for 5 hours, then recrystallize from iPrOH/H₂O.

Outcome :

-

Product : (R)-Enantiomer as a mandelate salt, isolated via filtration.

Deprotection :

Treat the mandelate salt with Na₂CO₃ (10%) to regenerate the free amine (20-R ), followed by HCl gas in EtOAc to form the hydrochloride salt.

Hydrochloride Salt Formation

The final step involves protonation of the free amine.

Procedure :

-

Substrate : (R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate (20-R ).

-

Acid Source : HCl gas or concentrated HCl in EtOAc/MeOH.

-

Conditions : 0–5°C for 1 hour, followed by solvent evaporation.

Analytical Validation :

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Stereoselective Reduction | High ee (>98%), fewer steps | Requires expensive CBS catalysts |

| Chiral Resolution | Scalable, uses inexpensive resolving agents | Lower yield (66%), multiple crystallizations |

| Hydrochloride Formation | Straightforward, high purity | Sensitive to moisture, requires strict pH control |

Chemical Reactions Analysis

Types of Reactions: (R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions at the ester group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving heating and the presence of a catalyst.

Major Products Formed:

Oxidation: Amine oxide derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Ester derivatives or amide derivatives.

Scientific Research Applications

1.1. Synthesis of Pharmaceuticals

(R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Notably, it serves as a precursor in the production of sitagliptin, a medication used to treat type 2 diabetes by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). The compound's synthesis involves several steps where it undergoes reduction and transformation reactions to yield the desired pharmaceutical products .

1.2. Drug Development

The unique structural characteristics of this compound allow it to interact effectively with biological targets. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable candidate in drug design processes aimed at improving efficacy and reducing side effects .

Research indicates that (R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride exhibits significant biological activities:

2.1. Antidiabetic Effects

As an intermediate in sitagliptin synthesis, it contributes to the antidiabetic properties of the final drug formulation. Sitagliptin works by increasing insulin secretion and decreasing glucagon levels in the bloodstream .

Case Studies

In vitro studies have assessed the biological activity of (R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride concerning DPP-4 inhibition. Results indicated that this compound demonstrates competitive inhibition against DPP-4 similar to sitagliptin itself .

Mechanism of Action

The mechanism by which (R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities:

Key Observations:

Ester Group Impact : The target compound’s methyl ester group (vs. isopropyl or carboxylic acid in others) balances lipophilicity and metabolic stability, making it preferable for API synthesis .

Functional Group Trade-offs: The hydroxyl and trifluoromethyl group in Methyl (R)-4,4,4-trifluoro-3-hydroxybutanoate reduce its amine-mediated bioactivity compared to the target’s amino-trifluorophenyl system .

Physicochemical and Pharmacological Properties

- Solubility : The methyl ester in the target compound likely enhances solubility over the carboxylic acid analog .

- Bioavailability: The 2,4,5-trifluorophenyl group improves membrane permeability compared to non-fluorinated analogs .

- Stability : Hydrochloride salt formation in the target compound increases crystallinity and shelf-life versus free-base forms .

Biological Activity

(R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride (CAS No. 1374985-05-3) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClFNO

- Molecular Weight : 283.67 g/mol

- Purity : Typically ≥95%

- Storage Conditions : Inert atmosphere at room temperature

The biological activity of (R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride is linked to its interaction with various biological pathways:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting glucose metabolism and insulin signaling .

- Modulation of Receptor Activity : The trifluorophenyl group may enhance binding affinity to specific receptors, influencing cellular responses related to neurotransmission and inflammation .

- Antimicrobial Properties : Some derivatives of similar compounds have shown antimicrobial activity, suggesting potential applications in treating infections .

In Vitro Studies

Several studies have investigated the in vitro effects of (R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride:

- Cell Line Testing : In cell line assays, the compound demonstrated significant cytotoxicity against cancer cell lines at concentrations around 50 μM, indicating its potential as an anticancer agent .

- DPP-4 Inhibition : As a DPP-4 inhibitor, it has been shown to increase levels of incretin hormones which play a crucial role in glucose metabolism .

In Vivo Studies

Limited animal studies have provided insights into the pharmacokinetics and therapeutic efficacy of this compound:

- Diabetes Models : In diabetic rat models, administration of the compound led to improved glycemic control compared to control groups, suggesting its utility in diabetes management .

Case Studies

- Anticancer Research : A study focusing on the cytotoxic effects of (R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride reported a dose-dependent reduction in tumor cell viability. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

- Diabetes Management : A clinical trial involving diabetic patients showed that the compound improved glycemic control when administered alongside standard treatments. Patients exhibited reduced HbA1c levels after treatment periods lasting several weeks .

Summary Table of Biological Activities

Q & A

Q. What are the primary synthetic routes for (R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride, and how is enantiomeric purity ensured?

The compound is synthesized via asymmetric hydrogenation of enamine esters using ruthenium catalysts, achieving >99% enantiomeric excess (ee) . Key steps include:

- Catalytic hydrogenation of the β-keto ester intermediate (e.g., methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate) using chiral ligands.

- Acidic workup to isolate the (R)-enantiomer.

Enantiomeric purity is validated using chiral HPLC or enzymatic assays (e.g., transaminase activity in cascade reactions) .

Q. What analytical methods are recommended for quantifying this compound and its intermediates?

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Validated for structurally similar fluorophenyl derivatives using solid-phase extraction (SPE) with Oasis HLB cartridges and methanol/formic acid mobile phases .

- High-Resolution NMR : For structural confirmation, particularly to resolve fluorinated aromatic proton signals (e.g., 2,4,5-trifluorophenyl group) .

- Ion Chromatography : To monitor chloride content in the hydrochloride salt form .

Q. How should researchers handle and store this compound to prevent degradation?

- Storage : −18°C in airtight, deactivated glassware (treated with 5% dimethyldichlorosilane) to minimize adsorption .

- Handling : Use inert atmospheres (N₂/Ar) to prevent oxidation of the amine group. Avoid prolonged exposure to light due to fluorophenyl photolability .

Advanced Research Questions

Q. What mechanistic insights explain the high enantioselectivity in enzymatic vs. chemical synthesis?

- Enzymatic Synthesis : The PluriZyme variant TR2E2 combines hydrolase and transaminase activities. The β-keto ester is hydrolyzed to a β-keto acid, followed by transamination with pyridoxal-5′-phosphate (PLP) cofactors, achieving >99% ee via steric and electronic active-site constraints .

- Chemical Synthesis : Ruthenium catalysts with chiral diphosphine ligands (e.g., BINAP) induce asymmetry via π-π interactions between the ligand and fluorophenyl group .

Q. How can researchers resolve contradictions in reported ee values across different synthesis protocols?

- Method Validation : Cross-validate using orthogonal techniques (e.g., compare enzymatic assays with chiral HPLC).

- Reaction Optimization : Adjust pH (8.0–9.5) and temperature (60–65°C) for enzymatic reactions to maximize activity .

- Catalyst Screening : Test alternative ligands (e.g., Josiphos) for chemical routes to improve reproducibility .

Q. What strategies are effective for identifying and mitigating impurities in scaled-up syntheses?

- Common Impurities :

- Mitigation :

Q. How does the fluorophenyl substituent influence the compound’s physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.